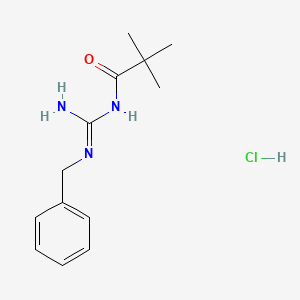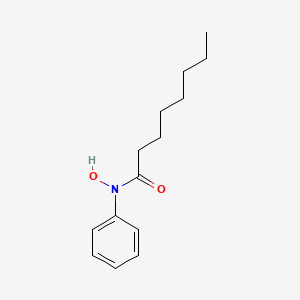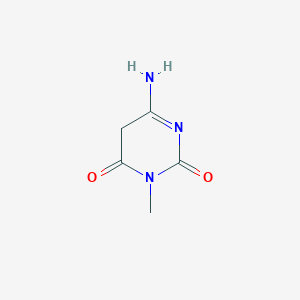
6-amino-3-methyl-5H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-3-methyl-5H-pyrimidine-2,4-dione, also known as 6-amino-1-methyluracil, is a heterocyclic organic compound with the molecular formula C5H7N3O2. This compound is a derivative of pyrimidine and is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position on the pyrimidine ring. It is a white crystalline solid that is soluble in water and organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-5H-pyrimidine-2,4-dione can be achieved through various methods. One common method involves the reaction of barbituric acid with methylamine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or water. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Another method involves the cyclization of N-methylurea with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as ceric ammonium nitrate (CAN) can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
6-amino-3-methyl-5H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 6th position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAl
特性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC名 |
6-amino-3-methyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H2,1H3,(H2,6,7,10) |
InChIキー |
XUWBWEWEAGATJA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(=NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


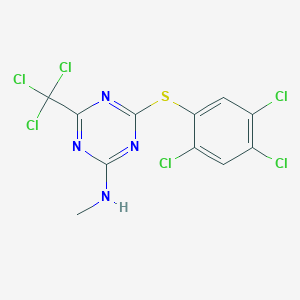
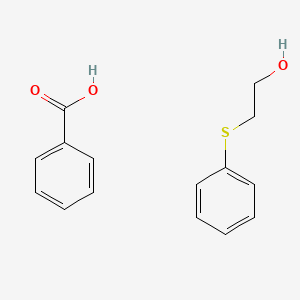
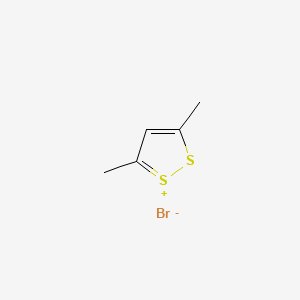
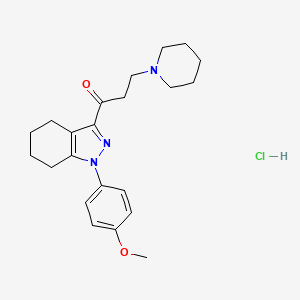
stannane](/img/structure/B14698211.png)
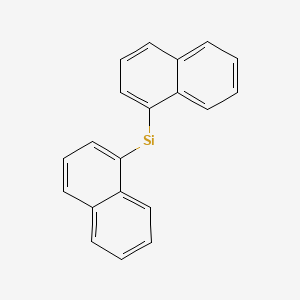

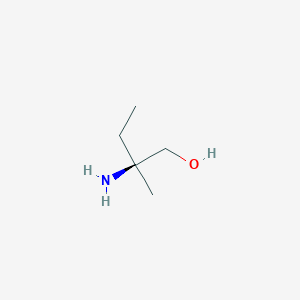

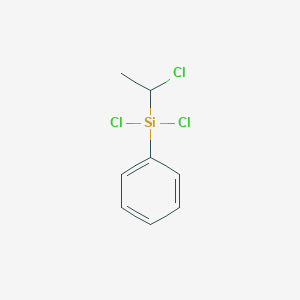
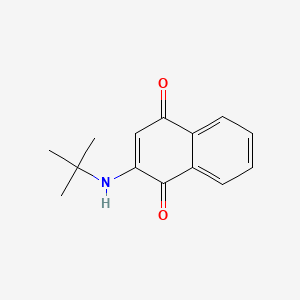
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
